molecular formula C28H30N4O2S B11120378 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

Cat. No.: B11120378
M. Wt: 486.6 g/mol
InChI Key: FPHMTWBZCMGQRO-BWAHOGKJSA-N
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Description

2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Condensation Reaction: The final step involves a condensation reaction to form the methylene bridge between the thiazole and pyrazole rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine nitrogen.

    Reduction: Reduction reactions could target the methylene bridge or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
  • 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

Uniqueness

The uniqueness of 2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group, for example, may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

(5Z)-2-(4-methylpiperidin-1-yl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O2S/c1-3-16-34-24-11-7-8-21(17-24)26-22(19-32(30-26)23-9-5-4-6-10-23)18-25-27(33)29-28(35-25)31-14-12-20(2)13-15-31/h4-11,17-20H,3,12-16H2,1-2H3/b25-18-

InChI Key

FPHMTWBZCMGQRO-BWAHOGKJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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